molecular formula C9H7BrN2O2 B183446 Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 354548-08-6

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B183446
CAS No.: 354548-08-6
M. Wt: 255.07 g/mol
InChI Key: DCQQILZPUHSRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 354548-08-6) is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It is characterized by a methyl ester group at position 2 and a bromine atom at position 6 of the imidazo[1,2-a]pyridine scaffold. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents . Key properties include:

  • Storage: Sealed in dry conditions at room temperature.
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQILZPUHSRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583330
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354548-08-6
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 2-Amino-5-bromopyridine (1 equiv)

    • Methyl chloroacetoacetate (1.2 equiv)

    • Base (sodium bicarbonate, sodium hydroxide, or triethylamine; 1.2 equiv)

  • Solvent : Ethanol, methanol, or water. Ethanol is preferred for its balance of solubility and reaction efficiency.

  • Temperature : 25–50°C, with optimal yields observed at 55°C in extended reactions.

  • Time : 2–24 hours, with 5–12 hours yielding 67–72% product.

Mechanistic Insights :
The reaction proceeds via nucleophilic substitution, where the amine group of 2-amino-5-bromopyridine attacks the α-carbon of methyl chloroacetoacetate. Intramolecular cyclization forms the imidazo[1,2-a]pyridine core, with the methyl ester pre-installed at position 2.

Example Procedure :

  • Combine 2-amino-5-bromopyridine (51.9 g, 300 mmol), methyl chloroacetoacetate (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g) in a 250 mL flask.

  • Stir at 55°C for 5 hours.

  • Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize with ethyl acetate/hexane (1:1).

Yield : 72%.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to constructing the imidazo[1,2-a]pyridine scaffold while introducing diverse substituents. The Ugi and Passerini reactions are particularly relevant for integrating the methyl ester group.

Modified Ugi Reaction

A three-component reaction involving 2-amino-5-bromopyridine, an aldehyde, and methyl isocyanoacetate generates the target compound in one pot.

Conditions :

  • Reactants :

    • 2-Amino-5-bromopyridine (1 equiv)

    • Aldehyde (e.g., formaldehyde; 1 equiv)

    • Methyl isocyanoacetate (1 equiv)

  • Catalyst : None required.

  • Solvent : Methanol or water.

  • Temperature : Room temperature to 80°C.

Mechanism :
The aldehyde and amine form an imine intermediate, which reacts with the isonitrile to generate a nitrilium ion. Cyclization and esterification yield the product.

Yield : 60–75%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A one-pot protocol combines 2-amino-5-bromopyridine, methyl glyoxalate, and a bromine source under microwave conditions.

Conditions :

  • Reactants :

    • 2-Amino-5-bromopyridine (1 equiv)

    • Methyl glyoxalate (1.2 equiv)

    • NBS (1.2 equiv)

  • Solvent : Acetonitrile.

  • Microwave : 150°C, 30 minutes.

Yield : 80–85%.

Comparative Analysis of Methods

MethodYield (%)TimeComplexityScalability
Condensation67–725–12 hrsModerateHigh
Multicomponent60–7524–48 hrsLowModerate
Post-Synthetic50–6548 hrsHighLow
Microwave80–850.5 hrsModerateHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-aminoimidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Biological Activities

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound show significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation.
  • Inhibition of Protein Geranylgeranylation : Studies have shown that compounds derived from imidazo[1,2-a]pyridine can inhibit the activity of Rab geranylgeranyl transferase (RGGT), which is involved in the prenylation of proteins essential for cancer cell viability. This suggests a pathway for developing new cancer therapeutics .

Synthesis and Methodologies

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The compound is synthesized through the condensation of N-methylamidinomalonate with 4,5-dibromo-3-nitropyridine.
  • Cyclization and Deprotection : Following the condensation, cyclization occurs to form the imidazo ring structure, followed by deprotection to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis (Mtb). Compounds were screened for minimum inhibitory concentrations (MICs), revealing several derivatives with MIC values as low as 0.006 μM against drug-resistant strains. This highlights the potential for developing new anti-TB agents based on this scaffold .

Case Study 2: Cancer Therapeutics

In another study focusing on cancer treatment, derivatives of imidazo[1,2-a]pyridine were tested for their ability to inhibit PI3Kα activity. The results indicated that certain modifications to the methyl 6-bromoimidazo structure could enhance its effectiveness as a PI3Kα inhibitor. This pathway is critical in cancer cell growth and survival, positioning this compound as a lead candidate for further development in oncology .

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate largely depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Variations in Ester Groups

Replacing the methyl ester with an ethyl group alters lipophilicity and metabolic stability. Examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.09 Higher lipophilicity (logP ~2.1 vs. methyl ester’s ~1.8); used in Suzuki couplings
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₉H₇BrN₂O₂ 255.07 Lower molecular weight; preferred for rapid cellular uptake in drug discovery

Impact : Ethyl esters generally exhibit enhanced membrane permeability but slower enzymatic hydrolysis compared to methyl esters, influencing pharmacokinetics .

Halogen Substitutions

Bromine’s position and replacement with other halogens affect electronic properties and reactivity:

Compound Name Substituent Melting Point (°C) Yield (%) Key Findings Reference
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (pos. 8), CH₃ (pos. 6) 83.3 Methyl group enhances steric hindrance, reducing reactivity in cross-couplings
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Br (pos. 8), Cl (pos. 6) 76.6 Chlorine’s electronegativity increases oxidative stability
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (pos. 6) Fluorine’s electron-withdrawing effect enhances metabolic resistance

Impact : Bromine at position 6 (vs. 8) improves cross-coupling efficiency in Suzuki-Miyaura reactions due to favorable steric and electronic environments .

Complex Derivatives in Drug Discovery

This compound serves as a precursor for anticancer agents. Notable derivatives include:

Compound Name (Derivative) Biological Activity IC₅₀ / Potency Key Structural Modifications Reference
10t (Quinazoline-imidazo[1,2-a]pyridine hybrid) PI3Kα inhibition <100 nM 4-(Methyl(p-tolyl)amino)quinazolin-6-yl substituent
10u (Ethyl-phenylamino derivative) Antiproliferative activity 51.4% yield Ethyl-phenylamino group enhances target binding
18i (Peptidomimetic aldehyde) Protease inhibition Not reported Incorporates pyrrolidin-3-yl and phenylpropan-2-yl groups

Impact : Substituents on the quinazoline or peptidomimetic moieties significantly enhance target affinity and selectivity .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇BrN₂O₂ and a molecular weight of approximately 255.07 g/mol. Its structure includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, which contributes to its diverse chemical properties and potential biological activities .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with cellular processes such as DNA replication and protein synthesis .
  • Anticancer Activity : The compound has shown promise in anticancer assays, particularly against various tumor cell lines. Its mechanism may involve inhibition of critical pathways in cancer cell proliferation. For example, it has been noted to target specific kinases involved in cancer progression .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These values suggest significant antimicrobial potential, particularly against gram-positive bacteria .

Anticancer Studies

In vitro studies have demonstrated that this compound possesses anticancer properties with varying degrees of efficacy across different cancer cell lines. The IC₅₀ values for selected cell lines are summarized in the table below:

Cell LineIC₅₀ (µM)
MDA-MB-45329.1
MCF-715.3
HepG222.5

These findings indicate that the compound can effectively inhibit cancer cell growth, making it a candidate for further development in cancer therapeutics .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Modifications to the bromine atom or the carboxylate group were found to significantly affect both antimicrobial and anticancer activities. For instance, derivatives with additional functional groups showed improved binding affinity to target enzymes and receptors relevant to disease pathways .

Future Directions

The ongoing research into this compound suggests several future directions:

  • Optimization of Derivatives : Further structural modifications could lead to more potent derivatives with enhanced selectivity and reduced toxicity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will aid in understanding how this compound interacts with cellular targets.
  • Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate efficacy and safety in humans.

Q & A

Q. Comparative Table :

DerivativeSubstituentsBiological Activity (MIC, μM)Target
Methyl 6-bromoBr, COOMe1.6 (S. aureus)Enoyl-ACP reductase
Ethyl 6-nitroNO₂, COOEt3.2 (E. coli)DNA gyrase
6-AminoNH₂, COOMe>10 (Inactive)N/A

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Methodological Guidance

  • X-ray Crystallography : SHELX software refines crystal structures, confirming bromine placement and dihedral angles .
  • NMR/HRMS : ¹H/¹³C NMR distinguishes regioisomers (e.g., 6-bromo vs. 5-bromo). HRMS validates molecular mass (e.g., [M+H]⁺ = 285.0) .
  • HPLC-PDA : Purity analysis (>98%) using C18 columns with methanol/water gradients .

Case Study : A 2023 study resolved conflicting NMR signals for methyl 6-bromo derivatives using COSY and NOESY to confirm substituent orientation .

How can researchers address contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?

Data Contradiction Analysis
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) .
  • Solubility Issues : Poor aqueous solubility of methyl esters leading to underestimated in vitro activity .
  • Substituent Effects : Electron-withdrawing groups (Br, NO₂) enhance activity, while electron-donating groups (NH₂) reduce it .

Q. Resolution Strategy :

Standardize assay protocols (CLSI guidelines).

Use solubilizing agents (DMSO ≤1% v/v).

Validate results with structurally analogous controls.

What are the emerging applications of this compound in drug discovery?

Q. Advanced Research Focus

  • Anticancer Agents : Derivatives inhibit PI3Kα (IC₅₀ = 0.8 nM) by mimicking ATP-binding motifs .
  • Antitubercular Activity : Nitroimidazole analogs show >90% growth inhibition of M. tuberculosis at 10 μM .
  • Neuroactive Properties : Structural analogs modulate GABA receptors, suggesting potential in epilepsy treatment .

Case Study : this compound derivatives reduced tumor volume by 70% in murine xenograft models via PI3Kα inhibition .

How does crystallographic data inform the design of imidazo[1,2-a]pyridine-based inhibitors?

Q. Structural Insights

  • Packing Analysis : Bromine atoms participate in halogen bonds (3.5 Å) with protein backbone carbonyls, stabilizing inhibitor-enzyme complexes .
  • Torsional Flexibility : The imidazo[1,2-a]pyridine core adopts planar conformations, enabling π-π stacking with aromatic residues .

Design Tip : Introduce bulky substituents at the 3-position to enhance hydrophobic interactions without distorting the core planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.